molecular formula C12H9ClN2O4 B2730108 Ethyl 4-chloro-7-nitroquinoline-2-carboxylate CAS No. 1447608-14-1

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate

Cat. No.: B2730108
CAS No.: 1447608-14-1
M. Wt: 280.66
InChI Key: TUFCBXFDBFPSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate is a chemical compound with the molecular formula C12H9ClN2O4 and a molecular weight of 280.67 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Scientific Research Applications

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.

    Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-7-nitroquinoline-2-carboxylate typically involves the nitration of ethyl 4-chloroquinoline-2-carboxylate. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7-position of the quinoline ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Ethyl 4-chloro-7-aminoquinoline-2-carboxylate.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation: Oxidized quinoline derivatives.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-7-nitroquinoline-2-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate can be compared with other quinoline derivatives such as:

    Ethyl 4-chloroquinoline-2-carboxylate: Lacks the nitro group, making it less reactive in certain biological contexts.

    Ethyl 7-nitroquinoline-2-carboxylate: Lacks the chloro group, affecting its substitution reactions.

    4-Chloro-7-nitroquinoline: Lacks the ester group, impacting its solubility and reactivity.

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-chloro-7-nitroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c1-2-19-12(16)11-6-9(13)8-4-3-7(15(17)18)5-10(8)14-11/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFCBXFDBFPSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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